Benzyl-adenosine monophosphate

Overview

Description

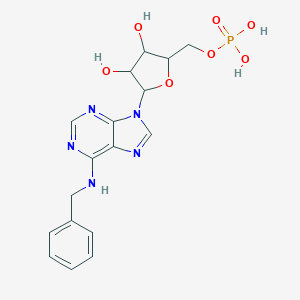

Benzyl-adenosine monophosphate is a derivative of adenosine monophosphate (AMP). AMP, also known as 5’-adenylic acid, is a nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine . It plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and is also a component in the synthesis of RNA .

Chemical Reactions Analysis

The chemical reactions involving AMP are well-studied. AMP can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . AMP can also be formed by hydrolysis of ATP into AMP and pyrophosphate . The chemical reactions involving Benzyl-adenosine monophosphate specifically are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of AMP include a molar mass of 347.22 g/mol, a white crystalline powder appearance, a density of 2.32 g/mL, a melting point of 178 to 185 °C, and a boiling point of 798.5 °C . The properties of Benzyl-adenosine monophosphate would be similar but could vary due to the presence of the benzyl group.Scientific Research Applications

Anticancer Activity : Benzyl-adenosine monophosphate derivatives show potential as anticancer agents. For example, Benzamide riboside, an IMP dehydrogenase inhibitor, exhibits significant activity against human tumor cell lines (Jäger, Salamon, & Szekeres, 2002).

Antidiabetic Properties : Compounds like Benzyl-adenosine monophosphate have been studied for their potential in treating diabetes. A study on benzothiazole derivatives, which influence the adenosine monophosphate-activated protein kinase (AMPK) pathway, suggests possible antidiabetic applications (Meltzer-Mats et al., 2013).

Pharmacological Studies : Benzyl derivatives of biologically active phosphodiesters, like adenosine cyclic 3',5'-phosphate benzyl triesters, are useful for pharmacological studies due to their ability to penetrate cells and convert to parent nucleotides (Engels & Schlaeger, 1977).

Cytokinin Activities in Plants : Studies on N6-benzyladenosine 3',5'-monophosphate and related compounds have investigated their cytokinin activities in plants. This research has implications for understanding plant growth and development (Schmitz et al., 1975).

Cellular Glucose Uptake : Research indicates that Benzyl-adenosine monophosphate derivatives can increase glucose uptake in muscle cells, presenting potential therapeutic avenues for metabolic disorders (Pasternak et al., 2014).

Inhibition of Cyclic AMP Phosphodiesterase : Some studies have focused on the role of Benzyl-adenosine monophosphate in inhibiting cyclic AMP phosphodiesterase, which is significant in understanding cellular signaling mechanisms (Nikaido et al., 1984).

Mechanism of Action

Nucleotides such as AMP affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and more . The mechanism of action of Benzyl-adenosine monophosphate is not explicitly mentioned in the available resources.

Future Directions

The future directions of research involving AMP and its derivatives could involve further exploration of their roles in immune functions , as well as their potential uses in the treatment of various diseases . Additionally, the development of synthetic enzymes to mimic the actions of natural enzymes in breaking down AMP could be a promising area of research .

properties

IUPAC Name |

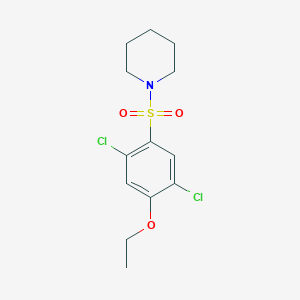

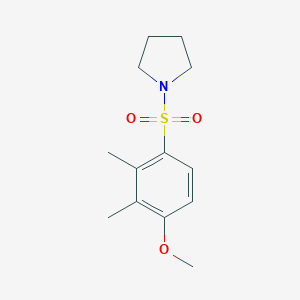

[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N5O7P/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVANBHPEPSMOV-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-adenosine monophosphate | |

CAS RN |

13484-66-7 | |

| Record name | Benzyl-amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

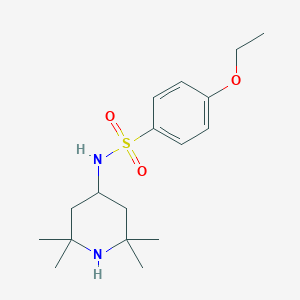

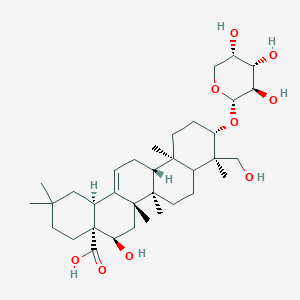

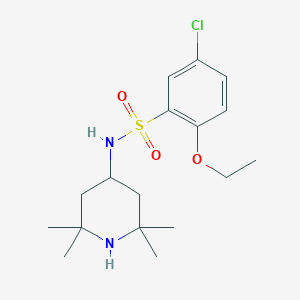

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)